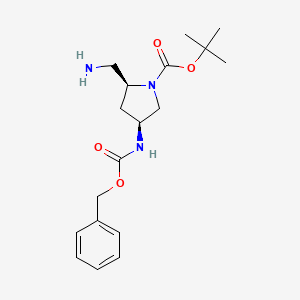
(2S,4S)-2-(Aminomethyl)-1-Boc-4-(Cbz-amino)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a benzyloxycarbonyl-protected amino group. It is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Aminomethyl Group: This step involves the addition of an aminomethyl group to the pyrrolidine ring, often through a nucleophilic substitution reaction.
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions during subsequent steps.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((METHOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE
- (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((ETHOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE
Uniqueness
(2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The benzyloxycarbonyl group provides protection for the amino group, allowing for selective reactions at other sites within the molecule.
Propiedades
Fórmula molecular |
C18H27N3O4 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
tert-butyl (2S,4S)-2-(aminomethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-11-14(9-15(21)10-19)20-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12,19H2,1-3H3,(H,20,22)/t14-,15-/m0/s1 |
Clave InChI |
WXWQALGLDMETQY-GJZGRUSLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1CN)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


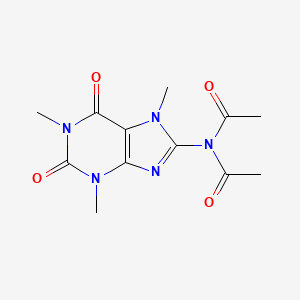
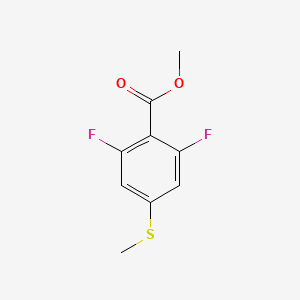
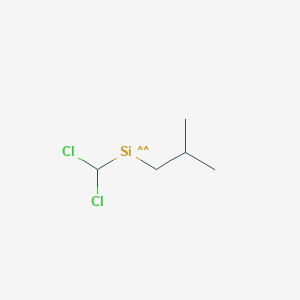
![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
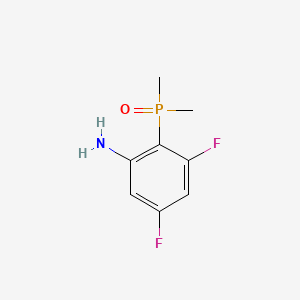
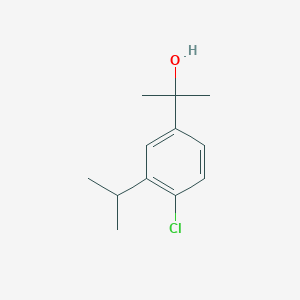
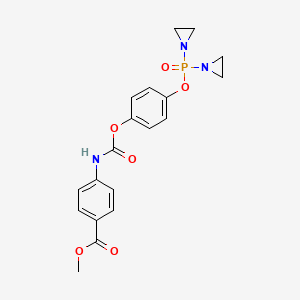
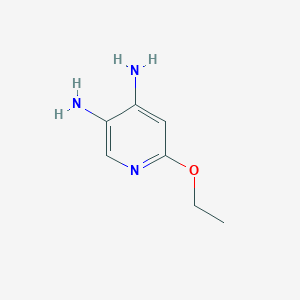
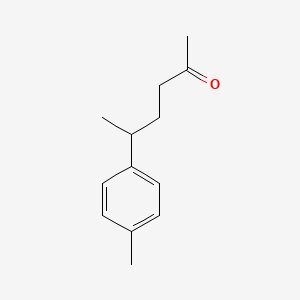
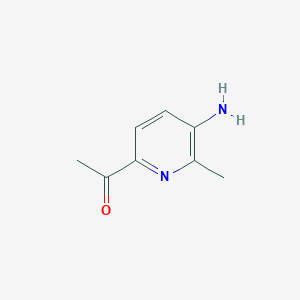
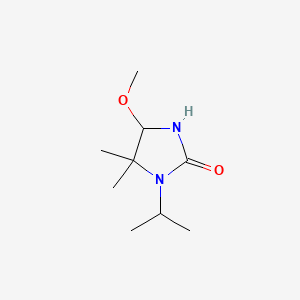
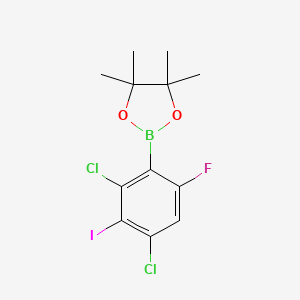
![7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile](/img/structure/B14017924.png)

